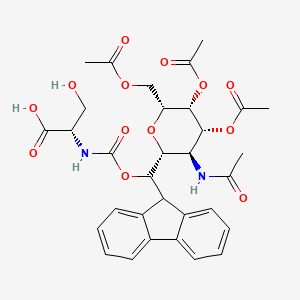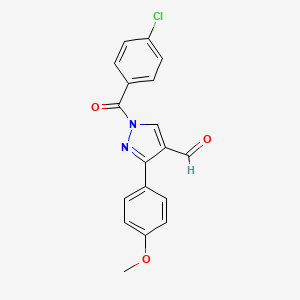
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a pyridin-4-yl group
Vorbereitungsmethoden
The synthesis of (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone include other oxadiazole derivatives such as:
(4-Chlorophenyl)(pyridin-2-yl)methanone: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
(4-Chlorophenyl)(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanone: This compound has the pyridine ring substituted at the 3-position, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H8ClN3O2 |
|---|---|
Molekulargewicht |
285.68 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)methanone |
InChI |
InChI=1S/C14H8ClN3O2/c15-11-3-1-9(2-4-11)12(19)14-18-17-13(20-14)10-5-7-16-8-6-10/h1-8H |
InChI-Schlüssel |
BEHPDWUBHLTQQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=NN=C(O2)C3=CC=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


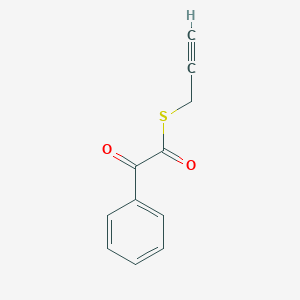
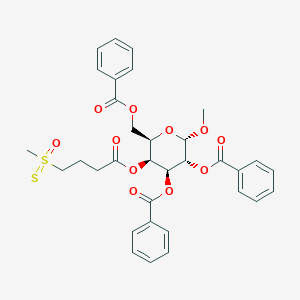
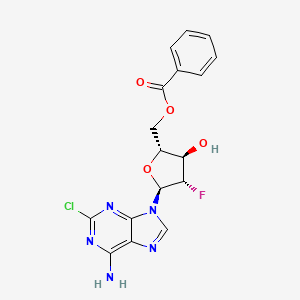


![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
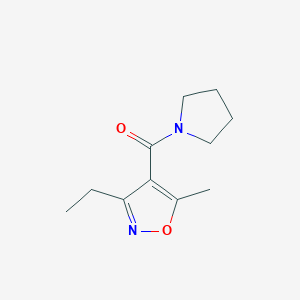


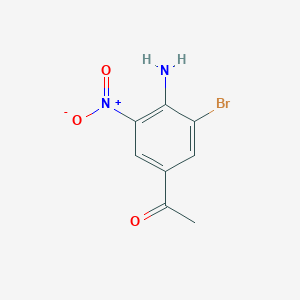
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
